molecular formula C11H20N2O2 B6629200 N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide

N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide

Cat. No. B6629200
M. Wt: 212.29 g/mol
InChI Key: IRJFUOOKMDJNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPP-115 and has been found to have a modulating effect on the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is involved in the metabolism of the inhibitory neurotransmitter GABA.

Mechanism of Action

N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide works by inhibiting the activity of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, which is responsible for the breakdown of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain. By inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide increases the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety. Additionally, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a modulating effect on the activity of the N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-A receptor, which is the primary target of benzodiazepines.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety. Additionally, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a modulating effect on the activity of the N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-A receptor, which is the primary target of benzodiazepines. This can lead to increased sedation and muscle relaxation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in lab experiments is its specificity for N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT. This allows researchers to study the effects of inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT on the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain and the subsequent physiological and behavioral effects. However, one of the limitations of using N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in lab experiments is its potential toxicity. High doses of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide have been found to cause liver damage in animal studies.

Future Directions

There are a number of future directions for the study of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide. One area of research is the development of more selective and potent inhibitors of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT. This would allow for more targeted and effective treatments for neurological and psychiatric disorders. Additionally, there is potential for the use of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the treatment of drug addiction. Studies have shown that N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide can reduce the rewarding effects of drugs such as cocaine and alcohol, and may be useful in the treatment of addiction. Finally, there is potential for the use of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the treatment of epilepsy. Studies have shown that N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide can increase the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have an anticonvulsant effect.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide involves the reaction of 3-hydroxy-3-methylpyrrolidine with cyclopropylmethylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to have a modulating effect on the activity of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, which is involved in the metabolism of the inhibitory neurotransmitter N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide. By inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide increases the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(15)4-5-13(8-11)7-10(14)12-6-9-2-3-9/h9,15H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJFUOOKMDJNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC(=O)NCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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